AMPA Receptor Functional Potency: 25 nM IC₅₀ – 60‑Fold More Potent Than GYKI‑53655 and 9‑Fold More Potent Than Perampanel
CP-465,022 inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC₅₀ of 25 nM, exhibiting noncompetitive and use-independent inhibition [1]. By contrast, the benzodiazepine-based AMPA antagonist GYKI-53655 displays IC₅₀ values ranging from 1.5 µM in cerebellar Purkinje neurons to 5.9 µM in recombinant systems, representing a 60–240‑fold lower potency [2]. The clinically approved AMPA antagonist perampanel inhibits AMPA receptor-mediated f-EPSPs in hippocampal slices with an IC₅₀ of 0.23 µM (230 nM), approximately 9‑fold less potent than CP-465,022 [3]. This potency gap is sufficiently large to preclude substitution of CP-465,022 with weaker antagonists at concentrations where AMPA receptor selectivity must be preserved.
| Evidence Dimension | AMPA receptor functional inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 25 nM (rat cortical neurons, whole-cell patch clamp) |
| Comparator Or Baseline | GYKI-53655: 1.5–5.9 µM (cerebellar Purkinje neurons / HEK293 recombinant GluR4); Perampanel: 230 nM (hippocampal slice f-EPSPs) |
| Quantified Difference | CP-465,022 is ~60–240× more potent than GYKI-53655; ~9× more potent than perampanel |
| Conditions | Whole-cell voltage clamp; rat cortical neurons; noncompetitive inhibition; not use- or voltage-dependent |
Why This Matters
Procurement of CP-465,022 enables experiments at nanomolar concentrations where off-target glutamate receptor interactions are minimal, whereas GYKI-53655 or perampanel would require micromolar concentrations that risk confounding effects on kainate or NMDA receptors.
- [1] Lazzaro, J.T., Paternain, A.V., Lerma, J., Chenard, B.L., Ewing, F.E., Huang, J., Welch, W.M., Ganong, A.H. & Menniti, F.S. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist. Neuropharmacology, 2002, 42(2), 143–153. View Source
- [2] Bleakman, D., Ballyk, B.A., Schoepp, D.D., Palmer, A.J., Bath, C.P., Sharpe, E.F., Woolley, M.L., Bufton, H.R., Kamboj, R.K., Tarnawa, I. & Lodge, D. Activity of 2,3-benzodiazepines at native rat and recombinant human glutamate receptors in vitro: stereospecificity and selectivity profiles. Neuropharmacology, 1996, 35(12), 1689–1702. View Source
- [3] Hanada, T., Hashizume, Y., Tokuhara, N., Takenaka, O., Kohmura, N., Ogasawara, A., Hatakeyama, S., Ohgoh, M., Ueno, M. & Nishizawa, Y. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 2011, 52(7), 1331–1340. View Source
